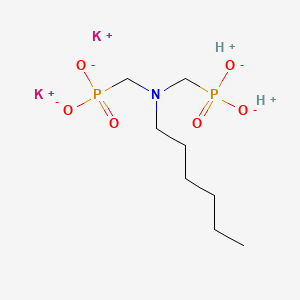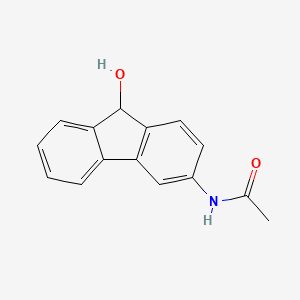
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorenone and acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorenyl ring and an acetamide group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 9-hydroxyfluorenone with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of larger reaction vessels, continuous flow reactors, and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 9-keto-9H-fluoren-3-yl acetamide.
Reduction: Formation of N-(9-hydroxy-9H-fluoren-3-yl)ethylamine.
Substitution: Formation of various substituted fluorenyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(3-Chloro-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
65330-28-1 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-(9-hydroxy-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8,15,18H,1H3,(H,16,17) |
InChI-Schlüssel |
BPHVUHBSMSVCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


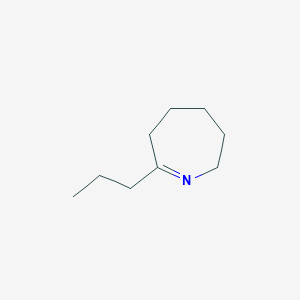


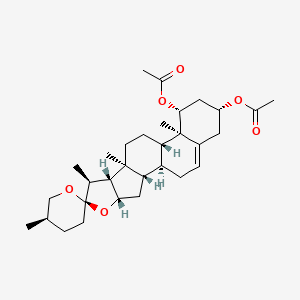
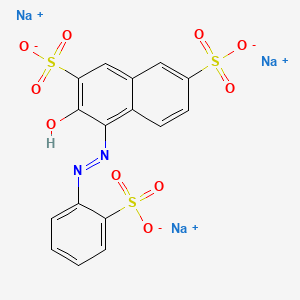

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
